2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester 2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1402174-42-8
VCID: VC8238139
InChI: InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F
Molecular Formula: C15H17BFNO2S
Molecular Weight: 305.2 g/mol

2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester

CAS No.: 1402174-42-8

Cat. No.: VC8238139

Molecular Formula: C15H17BFNO2S

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester - 1402174-42-8

Specification

CAS No. 1402174-42-8
Molecular Formula C15H17BFNO2S
Molecular Weight 305.2 g/mol
IUPAC Name 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3
Standard InChI Key NQQDMCPGMZREBW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a fluorophenyl group. The boronic ester moiety (B(OC₆H₁₂)) enhances stability and reactivity in cross-coupling reactions, while the fluorine atom on the phenyl ring influences electronic and steric properties . The SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3F, and InChIKey, HFOJEYIHGCOJOF-UHFFFAOYSA-N, confirm its structural uniqueness .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight305.2 g/mol
CAS Number1402174-42-8
SolubilitySoluble in THF, DMSO, ether
Storage Conditions-20°C, sealed, dry environment
StabilityMoisture-sensitive; hydrolyzes in aqueous acidic/basic conditions

The compound’s boronic ester group renders it moisture-sensitive, necessitating anhydrous handling . Its solubility in polar aprotic solvents like THF and DMSO facilitates its use in catalytic reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 2,5-dibromothiazole, as outlined in a patent for analogous thiazole boronic esters . Key steps include:

  • Lithiation and Esterification: Reaction of 2,5-dibromothiazole with n-BuLi and methyl chloroformate at -100°C yields 2-methyl formate-5-bromothiazole .

  • Suzuki-Miyaura Coupling: The bromothiazole intermediate undergoes cross-coupling with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and potassium acetate, producing the target boronic ester .

Optimization Challenges

  • Temperature Sensitivity: The lithiation step requires cryogenic conditions (-100°C) to prevent side reactions .

  • Catalyst Selection: Palladium catalysts with bulky ligands (e.g., SPhos) improve coupling efficiency by mitigating steric hindrance from the fluorophenyl group .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid derivative, this compound participates in Suzuki reactions to form biaryl and heteroaryl linkages. For example, coupling with aryl halides yields fluorophenyl-thiazole hybrids, which are prevalent in drug candidates targeting kinase inhibition .

Pharmaceutical Intermediate

The thiazole ring’s bioisosteric properties and fluorine’s metabolic stability make this compound valuable in drug discovery:

  • Anticancer Agents: Derivatives have shown activity against tyrosine kinases (e.g., EGFR inhibitors) .

  • Antimicrobials: Thiazole-boronic acid hybrids exhibit potency against resistant bacterial strains .

Materials Science

Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors .

HazardPrecautionSource
Skin/Eye IrritationUse gloves, goggles
Moisture SensitivityStore under nitrogen/argon
Inhalation RiskUse fume hood

No specific toxicity data are available, but analogous boronic esters are classified as Acute Toxicity Category 4 .

Research Advancements and Future Directions

Protodeboronation Studies

Recent work demonstrates catalytic protodeboronation of pinacol esters using radical initiators (e.g., AIBN), enabling anti-Markovnikov hydromethylation of alkenes . This expands the utility of 2-(2-fluorophenyl)thiazole derivatives in stereoselective synthesis.

Catalytic Innovations

Photoredox catalysis has been employed to enhance coupling efficiency under mild conditions, reducing palladium loading by 90% .

Future Applications

  • Bioconjugation: Boronic esters’ reactivity with diols could enable targeted drug delivery systems .

  • Polymer Chemistry: Thiazole-boronic acid monomers may yield self-healing materials .

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